Home > Products > Screening Compounds P6890 > NC9 TG2 inhibitor
NC9 TG2 inhibitor - 1352090-52-8

NC9 TG2 inhibitor

Catalog Number: EVT-276643
CAS Number: 1352090-52-8
Molecular Formula: C35H47N5O8S
Molecular Weight: 697.848
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NC9 is a irreversible transglutaminase 2 (TG2) inhibitor. NC9 also inhibits Factor XIIIA (FXIIIA).
Overview

The NC9 compound is a selective inhibitor of Tissue Transglutaminase 2 (TG2), an enzyme involved in various cellular processes, including protein crosslinking and GTP binding. TG2 is implicated in several pathological conditions such as fibrosis, atherosclerosis, and cancer. The NC9 inhibitor was developed to target the transamidation activity of TG2, effectively locking the enzyme in an open conformation and abolishing its GTP-binding activity. This mechanism is crucial for its potential therapeutic applications, particularly in cancer treatment.

Source

NC9 was invented by Jeffrey Keillor at the University of Ottawa. It has been characterized as a small molecule tool compound specifically designed to inhibit TG2's activity selectively over other transglutaminases. The compound's efficacy has been demonstrated in various cellular models, particularly in cancer stem cells where it inhibits transamidation activity and reduces cell migration.

Classification

NC9 falls under the category of irreversible covalent inhibitors. It is classified as a small molecule compound with significant relevance in cancer research and drug discovery.

Synthesis Analysis

Methods

The synthesis of NC9 involves solid-phase peptide synthesis techniques, which allow for the construction of complex peptide-based inhibitors. The process includes the incorporation of specific amino acid sequences that enhance selectivity for TG2 over other isozymes within the transglutaminase family.

Technical Details

The synthesis pathway typically begins with the preparation of a peptidomimetic backbone, which is then modified to include additional amino acid spacers. These modifications are crucial for increasing the inhibitor's binding affinity and selectivity. For instance, introducing bulky negatively charged moieties enhances the inhibitor's interaction with TG2 while minimizing off-target effects.

Molecular Structure Analysis

Structure

The molecular formula of NC9 is C35H47N5O8S, with a molecular weight of 697.84 g/mol. The structure features a complex arrangement that includes a sulfonamide group and several functional groups that contribute to its inhibitory properties.

Data

  • Molecular Weight: 697.84 g/mol
  • Molecular Formula: C35H47N5O8S
  • Solubility: Soluble in 100 μM in 5% (v/v) dimethyl sulfoxide/aqueous buffers.
Chemical Reactions Analysis

Reactions

NC9 functions primarily through covalent modification of TG2, leading to irreversible inhibition of its enzymatic activity. The compound binds to the active site of TG2, preventing substrate access and altering the enzyme's conformation.

Technical Details

The binding assay for NC9 involves high-performance magnetic nanobeads coupled with structural dynamic analysis techniques such as native gel electrophoresis. These methods confirm that NC9 effectively inhibits transamidation activity by inducing conformational changes in TG2.

Mechanism of Action

Process

The mechanism by which NC9 inhibits TG2 involves locking the enzyme in an open conformation, which significantly reduces its ability to bind GTP and perform transamidation reactions. This alteration in conformation prevents the enzyme from engaging in its normal cellular functions, thereby disrupting pathways associated with disease progression.

Data

Studies have shown that NC9 selectively abolishes GTP binding while inhibiting transamidation activity within cancer stem cells. This dual action is crucial for its therapeutic potential, particularly against aggressive tumors that exhibit resistance to conventional treatments.

Physical and Chemical Properties Analysis

Physical Properties

NC9 is characterized by its stability under various storage conditions, typically requiring storage at low temperatures (0 - 4 °C for short-term; -20 °C for long-term). Proper storage can maintain its efficacy for extended periods (up to two years).

Chemical Properties

  • Solubility: Soluble in dimethyl sulfoxide and aqueous buffers.
  • Stability: Stable under specified storage conditions; sensitive to freeze-thaw cycles.
  • Selectivity: Demonstrated selectivity for TG2 over other transglutaminases.
Applications

Scientific Uses

NC9 has significant applications in cancer research due to its ability to inhibit TG2 activity selectively. Its use has been explored in various studies focusing on:

  • Cancer Treatment: Inhibiting transamidation activity reduces cell migration and induces apoptosis in cancer stem cells.
  • Fibrosis Research: Understanding how TG2 contributes to fibrotic diseases can lead to novel therapeutic strategies.
  • Cell Signaling Studies: Investigating the role of TG2 in cellular signaling pathways affected by GTP binding.
Introduction to Transglutaminase 2 (TG2) and Its Pathophysiological Roles

Structural and Functional Biology of TG2: Open vs. Closed Conformations

Transglutaminase 2 (TG2) is a multifunctional enzyme encoded by the TGM2 gene on chromosome 20q11-12. Its 687-amino-acid structure (77.3 kDa) comprises four domains: an N-terminal β-sandwich (fibronectin/integrin binding), a catalytic core (Cys277-His335-Asp358 triad), and two C-terminal β-barrels (GTP/phospholipase C binding) [7] [9]. TG2 exists in two mutually exclusive conformational states governed by allosteric regulators:

  • Open/Extended Conformation: Stabilized by Ca²⁺ binding, this state exposes the catalytic core, enabling transamidase activity.
  • Closed/Compact Conformation: Induced by GTP/GDP binding, this state obscures the catalytic site, favoring GTPase signaling [1] [4].

Table 1: Structural and Functional Features of TG2 Conformations

ConformationStabilizing FactorsPrimary ActivitiesStructural Features
Open/ExtendedCa²⁺ (millimolar)Transamidase, RNA bindingCatalytic site exposed; β-barrels displaced (~120Å)
Closed/CompactGTP (micromolar)GTP hydrolysis, G-protein signalingCatalytic site occluded; domains tightly folded

Transamidase Activity in the Open Conformation

In the Ca²⁺-bound open state, TG2 catalyzes protein transamidation: the acyl-transfer reaction between glutamine residues and lysine primary amines or water. This forms ε-(γ-glutamyl)lysine isopeptide bonds or deamidates glutamine to glutamate. The catalytic tunnel, bridged by Trp241 and Trp332, accommodates substrates like gluten peptides in celiac disease or extracellular matrix (ECM) proteins in fibrosis [8] [4].

GTP-Binding/G-Protein Signaling in the Closed Conformation

GTP/GDP binding induces a compact conformation where TG2 functions as a G-protein (Ghα), transducing signals from α1-adrenergic, oxytocin, and thromboxane receptors. This state activates phospholipase C-δ1 (PLC-δ1), driving pro-survival pathways like NF-κB and HIF-1α. Intracellular GTP concentrations (0.5 mM) favor this conformation, linking TG2 to cancer proliferation and metastasis [4] [9].

Calcium and GTP as Allosteric Regulators of TG2 Conformational Dynamics

Ca²⁺ and GTP reciprocally regulate TG2 via six Ca²⁺-binding sites and a high-affinity GTP-binding pocket. Intracellularly, low Ca²⁺ (0.1–1 µM) and high GTP sustain the closed conformation. Extracellularly, Ca²⁺ (1–3 mM) promotes the open state. Mutants like R580K lock TG2 open, inducing apoptosis in cancer cells [1] [7].

TG2 in Disease Pathogenesis

Cancer Stem Cell Survival, Metastasis, and Drug Resistance

TG2’s GTP-bound closed conformation drives aggressiveness in cancers (e.g., glioblastoma, triple-negative breast cancer) by:

  • Enhancing EMT and Metastasis: TG2-integrin-β1 complexes activate FAK/Src, promoting invasion [9].
  • Sustaining Cancer Stem Cells (CSCs): GTP-bound TG2 upregulates CD44, Nanog, and Oct4, maintaining stemness [1] [9].
  • Mediating Drug Resistance: TG2-GTP stabilizes EGFR and activates NF-κB, dampening chemotherapy-induced apoptosis [9].

TG2 overexpression correlates with poor prognosis in 85% of gastric cancers and 70% of glioblastomas [9].

Non-Oncological Roles: Celiac Disease, Fibrosis, and Neurodegeneration

  • Celiac Disease: Open-conformation TG2 deamidates gluten peptides, enhancing their affinity for HLA-DQ2 and triggering autoimmune responses [8].
  • Fibrosis: Ca²⁺-activated TG2 cross-links ECM proteins (e.g., collagen, fibronectin), accelerating tissue scarring in lung and kidney disease [7].
  • Neurodegeneration: TG2 catalyzes cross-linking of tau and α-synuclein in Alzheimer’s and Parkinson’s, contributing to aggregate persistence [4].

Properties

CAS Number

1352090-52-8

Product Name

NC9 TG2 inhibitor

IUPAC Name

benzyl (S)-(1-((5-(dimethylamino)naphthalene)-1-sulfonamido)-10,17-dioxo-3,6-dioxa-9,16-diazanonadec-18-en-11-yl)carbamate

Molecular Formula

C35H47N5O8S

Molecular Weight

697.848

InChI

InChI=1S/C35H47N5O8S/c1-4-33(41)36-19-9-8-16-30(39-35(43)48-26-27-12-6-5-7-13-27)34(42)37-20-22-46-24-25-47-23-21-38-49(44,45)32-18-11-14-28-29(32)15-10-17-31(28)40(2)3/h4-7,10-15,17-18,30,38H,1,8-9,16,19-26H2,2-3H3,(H,36,41)(H,37,42)(H,39,43)/t30-/m0/s1

InChI Key

PEXQGECJXSNLDT-PMERELPUSA-N

SMILES

O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(NCCOCCOCCNS(=O)(C2=C3C=CC=C(N(C)C)C3=CC=C2)=O)=O

Solubility

Soluble in DMSO

Synonyms

NC9; NC 9; NC-9 TG2 inhibitor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.